2-Methylquinazoline-4-carboxylic acid hydrochloride
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Overview
Description
2-Methylquinazoline-4-carboxylic acid hydrochloride is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 2-Methylquinazoline-4-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of anthranilic acid with acetic anhydride in the presence of a suitable catalyst . This reaction typically occurs under reflux conditions in acetic acid. Another method involves the use of hydrazides and aldehydes to form quinazoline derivatives through solution-based synthesis, mechanosynthesis, or solid-state melt reactions .
Chemical Reactions Analysis
2-Methylquinazoline-4-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methylquinazoline-4-carboxylic acid hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antibacterial, antifungal, and anticancer properties . Additionally, it is used in the pharmaceutical industry for drug development and testing .
Mechanism of Action
The mechanism of action of 2-Methylquinazoline-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects . For example, some quinazoline compounds inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
2-Methylquinazoline-4-carboxylic acid hydrochloride can be compared to other quinazoline derivatives such as 2-styrylquinoline-4-carboxylic acids. These compounds share similar structural features but differ in their biological activities and applications . For instance, 2-styrylquinoline-4-carboxylic acids have been studied for their anti-inflammatory and analgesic properties . The unique structural modifications in this compound contribute to its distinct pharmacological profile.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its diverse chemical reactions, wide range of applications, and unique mechanism of action make it a valuable subject of study in medicinal chemistry and related disciplines.
Properties
IUPAC Name |
2-methylquinazoline-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c1-6-11-8-5-3-2-4-7(8)9(12-6)10(13)14;/h2-5H,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAAAVZDOIZAHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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